![molecular formula C15H16BNO3 B13065956 Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B13065956.png)
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications.
Métodos De Preparación
The synthesis of boronic acids typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.
Análisis De Reacciones Químicas
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid to a boronic ester or boronic anhydride.
Reduction: The boronic acid can be reduced to form a borane derivative.
Common reagents used in these reactions include palladium catalysts, organometallic reagents, and boric esters. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boron atom, which acts as a Lewis acid and forms a tetrahedral boronate complex with the diol . This property is exploited in various applications, such as the development of sensors and inhibitors.
Comparación Con Compuestos Similares
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- can be compared with other boronic acids, such as phenylboronic acid and 3-aminophenylboronic acid . While all these compounds share the ability to form reversible covalent bonds with diols, they differ in their specific functional groups and applications. For example, phenylboronic acid is commonly used in the Suzuki-Miyaura coupling reaction, while 3-aminophenylboronic acid is used as a reagent in various organic synthesis reactions .
Propiedades
Fórmula molecular |
C15H16BNO3 |
|---|---|
Peso molecular |
269.11 g/mol |
Nombre IUPAC |
[3-[(2-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H16BNO3/c1-11-5-2-3-6-13(11)10-17-15(18)12-7-4-8-14(9-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18) |
Clave InChI |
VHXCZRIXJISXSH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


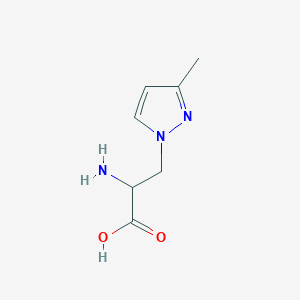

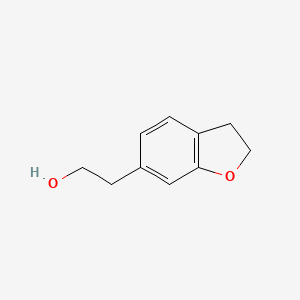
![2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13065895.png)
![2-imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one](/img/structure/B13065896.png)
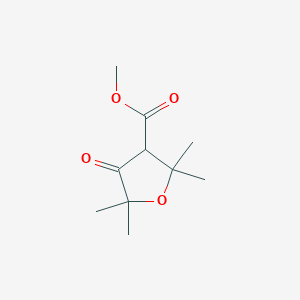
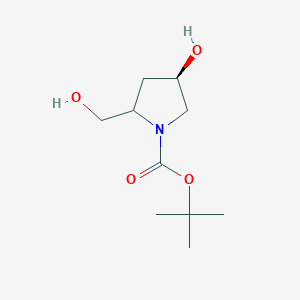
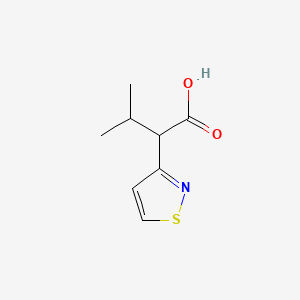
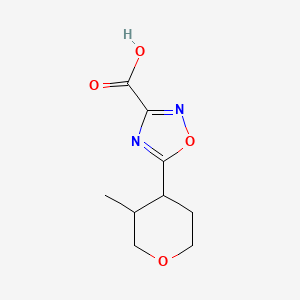
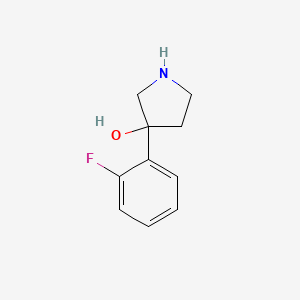
![tert-Butyl3-fluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13065933.png)

![tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate](/img/structure/B13065945.png)

